molecular formula C19H20O4S B2388174 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-86-2

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No. B2388174
CAS RN: 301193-86-2
M. Wt: 344.43
InChI Key: OUFNCLQTZLIOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, also known as EMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. In inflammation research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to inhibit the activation of NF-κB signaling pathway, which can reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid. In cancer research, further studies are needed to determine the optimal dosage and duration of treatment, as well as to investigate its potential use in combination with other cancer therapies. In inflammation research, further studies are needed to investigate the molecular mechanisms of its anti-inflammatory effects. In neurodegenerative disorder research, further studies are needed to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Further research is needed to investigate its potential use in various diseases and to determine its optimal dosage and duration of treatment.

Synthesis Methods

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can be synthesized through a multistep process that involves the reaction of 4-ethoxybenzaldehyde with 4-methylthiophenol to form 4-(4-ethoxyphenyl)-4-methylthiophenol. This intermediate compound is then oxidized with potassium permanganate to form 4-(4-ethoxyphenyl)-4-methylsulfinylphenol. The final step involves the reaction of 4-(4-ethoxyphenyl)-4-methylsulfinylphenol with ethyl acetoacetate in the presence of a base to form 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid.

Scientific Research Applications

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4S/c1-3-23-15-8-6-14(7-9-15)17(20)12-18(19(21)22)24-16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNCLQTZLIOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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